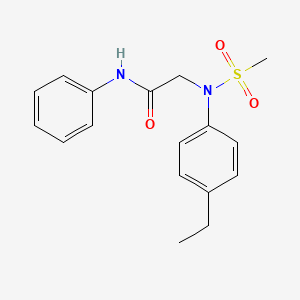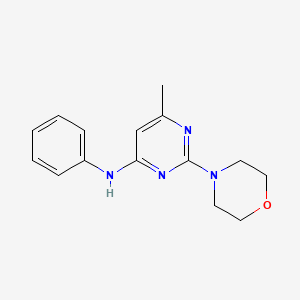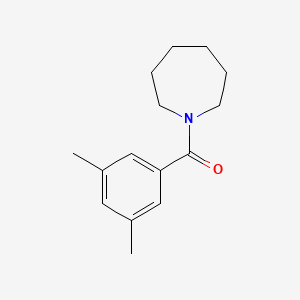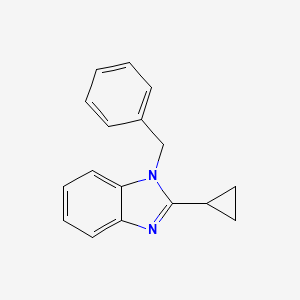![molecular formula C9H7FN4O2 B5879227 [5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)
[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the 4-fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring and the 4-fluorophenyl group may interact with enzymes or receptors, modulating their activity. The acetic acid moiety can also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
- [5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetic acid
- [5-(4-bromophenyl)-1H-tetrazol-1-yl]acetic acid
- [5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid
Comparison:
- Uniqueness: The presence of the 4-fluorophenyl group in [5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets.
- Reactivity: The fluorine atom can influence the compound’s reactivity, making it distinct from its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-3-1-6(2-4-7)9-11-12-13-14(9)5-8(15)16/h1-4H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBGEGDYQAUDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)



![1-(4-Fluorobenzoyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5879188.png)
![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)



![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B5879256.png)

